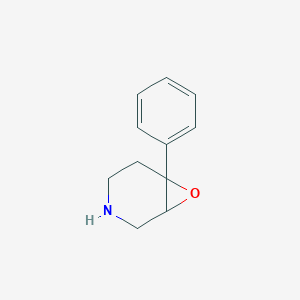
3,4-Epoxy-4-phenylpiperidine
Cat. No. B8466280
M. Wt: 175.23 g/mol
InChI Key: AZEQJEKUVCIQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04286095
Procedure details


A solution of 33.6 g of bromine and 60 g of sodium bromide in 450 ml of water was added dropwise with stirring to solution comprising 50 g of 4-phenyl-1,2,5,6-tetrahydropyridine hydrobromide in 600 ml of water and the reaction mixture was then stirred at room temperature for 30 minutes. The solution was stirred on an ice bath while 252 ml of 10% sodium hydroxide was added dropwise thereto. The resulting mixture then being stirred at room temperature for a further 30 minutes. The aqueous solution was extracted with methylene chloride and the organic phase solution dried over sodium sulfate and then concentrated in vacuo to give 25.2 g of the desired 3,4-epoxy-4-phenyl piperidine as an oil.



Name
4-phenyl-1,2,5,6-tetrahydropyridine hydrobromide
Quantity
50 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
BrBr.[Br-].[Na+].Br.[C:6]1([C:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-:18].[Na+]>O>[O:18]1[C:12]2([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:13]1[CH2:14][NH:15][CH2:16][CH2:17]2 |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
4-phenyl-1,2,5,6-tetrahydropyridine hydrobromide
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.C1(=CC=CC=C1)C1=CCNCC1
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
252 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was then stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture then being stirred at room temperature for a further 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase solution dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C2CNCCC21C2=CC=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
